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molecular formula C12H21NO3 B8739114 Tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate

Cat. No. B8739114
M. Wt: 227.30 g/mol
InChI Key: GPEQLOBKUSHCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181279B2

Procedure details

To a solution of tert-butyl 4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (D15) (820 mg, 3.6 mmol) and TEMPO (112.7 mg, 0.72 mmol) in DCM (8 ml), BAlB (1.27 g, 3.96 mmol) was added and the resulting mixture was stirred at RT 4 hrs. The reaction mixture was diluted with DCM (35 ml), washed with Na2S2O3 sat sol (35 ml) and extracted with DCM (2×35 ml). The combined organic extracts were washed with NaHCO3 sat sol (35 ml) and brine (35 ml), dried and evaporated under reduce pressure. The remaining residue was loaded on SPE-Si (25 g) cartridge and eluted with a mixture cHex/EtOAC from 95/05 to 80/20. Collected fractions after solvent evaporation afforded the title compound (D16) (0.62 g).
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
112.7 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]1[CH2:9][CH:8]2[CH:6]([CH2:7]2)[CH2:5][N:4]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].CC1(C)N([O])C(C)(C)CCC1>C(Cl)Cl>[CH:2]([CH:3]1[CH2:9][CH:8]2[CH:6]([CH2:7]2)[CH2:5][N:4]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])=[O:1] |^1:20|

Inputs

Step One
Name
Quantity
820 mg
Type
reactant
Smiles
OCC1N(CC2CC2C1)C(=O)OC(C)(C)C
Name
Quantity
112.7 mg
Type
reactant
Smiles
CC1(CCCC(N1[O])(C)C)C
Name
Quantity
8 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
35 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at RT 4 hrs
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with Na2S2O3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (2×35 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with NaHCO3
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
eluted with a mixture cHex/EtOAC from 95/05 to 80/20
CUSTOM
Type
CUSTOM
Details
Collected fractions after solvent evaporation

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(=O)C1N(CC2CC2C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.62 g
YIELD: CALCULATEDPERCENTYIELD 76.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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